8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a heptyl chain attached to a purine core. The compound’s distinct chemical structure imparts specific properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Substitution with Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions, where the purine core reacts with 1-(3-chlorophenyl)piperazine under controlled conditions.
Attachment of the Heptyl Chain: The heptyl chain is attached through alkylation reactions, often using heptyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine or piperazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a 2-chlorophenyl group instead of a 3-chlorophenyl group.
8-((4-(3-fluorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Contains a 3-fluorophenyl group instead of a 3-chlorophenyl group.
Uniqueness
The uniqueness of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN6O2/c1-4-5-6-7-8-12-32-21(27-23-22(32)24(33)29(3)25(34)28(23)2)18-30-13-15-31(16-14-30)20-11-9-10-19(26)17-20/h9-11,17H,4-8,12-16,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGMNZZROZDGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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